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Compound of Interest

Compound Name: 5,6-Dichloropyrimidine-2,4-diol

Cat. No.: B8815063 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
5,6-Dichloropyrimidine-2,4-diol, more commonly known as 5,6-dichlorouracil, is a

halogenated derivative of the pyrimidine base uracil. Halogenated pyrimidines represent a

class of compounds with significant interest in medicinal chemistry and drug development,

primarily due to their potential as anticancer and antiviral agents, as well as radiosensitizers.

The introduction of chlorine atoms at the 5 and 6 positions of the uracil ring profoundly

influences the molecule's electronic properties and biological activity. This guide provides a

comprehensive overview of the available technical data on 5,6-dichloropyrimidine-2,4-diol,
including its chemical identity, synthesis, physicochemical properties, and biological activities,

with a focus on its mechanism of action.

Chemical Identity and Properties
The formal IUPAC name for this compound is 5,6-dichloropyrimidine-2,4(1H,3H)-dione. It exists

in a tautomeric equilibrium with the diol form, 5,6-dichloropyrimidine-2,4-diol, although the

dione form is generally predominant.

Table 1: Chemical Identifiers and Physicochemical Properties
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Property Value

IUPAC Name 5,6-dichloropyrimidine-2,4(1H,3H)-dione

Common Name 5,6-dichlorouracil

Molecular Formula C₄H₂Cl₂N₂O₂

Molecular Weight 181.00 g/mol

CAS Number 22265-23-4

Note: While a definitive CAS number for 5,6-dichlorouracil can be challenging to pinpoint in all

databases, the provided number is the most consistently associated with this structure.

Synthesis and Experimental Protocols
The synthesis of 5,6-dichlorouracil typically involves the chlorination of uracil or a related

precursor. While a specific, detailed experimental protocol for the direct synthesis of 5,6-

dichlorouracil is not readily available in the reviewed literature, a general approach can be

extrapolated from the synthesis of similar halogenated pyrimidines.

General Synthetic Approach: Direct Chlorination of
Uracil
A plausible synthetic route involves the direct chlorination of uracil using a suitable chlorinating

agent.

Hypothetical Experimental Protocol:

Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a

reflux condenser, and a dropping funnel, suspend uracil in a suitable solvent such as glacial

acetic acid or a chlorinated solvent.

Chlorination: While stirring, add a solution of a chlorinating agent, such as chlorine gas

dissolved in the reaction solvent or sulfuryl chloride (SO₂Cl₂), dropwise to the suspension.

The reaction may require heating to proceed at a reasonable rate.
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Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography

(TCC) or high-performance liquid chromatography (HPLC) until the starting material is

consumed.

Work-up: Upon completion, cool the reaction mixture to room temperature. If a precipitate

has formed, it can be collected by filtration. Otherwise, the solvent can be removed under

reduced pressure.

Purification: The crude product can be purified by recrystallization from an appropriate

solvent system, such as ethanol-water, to yield pure 5,6-dichlorouracil.

Logical Workflow for Synthesis:
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Caption: General workflow for the synthesis of 5,6-dichlorouracil.

Spectroscopic Data
While specific spectra for 5,6-dichlorouracil are not widely published, the expected

spectroscopic characteristics can be inferred from data available for similar compounds like 5-

chlorouracil and 6-chlorouracil.

Table 2: Predicted Spectroscopic Data for 5,6-Dichlorouracil
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Technique Predicted Key Signals

¹H NMR

A broad singlet in the region of 10-12 ppm

corresponding to the two N-H protons. The

absence of a proton at the 5 or 6 position will

simplify the spectrum compared to uracil.

¹³C NMR

Signals for the two carbonyl carbons (C2 and

C4) are expected in the range of 150-165 ppm.

Signals for the chlorinated carbons (C5 and C6)

would appear further downfield compared to

unsubstituted uracil.

Mass Spectrometry (EI)

The molecular ion peak [M]⁺ would be expected

at m/z 180, with a characteristic isotopic pattern

for two chlorine atoms ([M+2]⁺ of approximately

65% intensity and [M+4]⁺ of approximately 10%

intensity relative to the molecular ion).

Biological Activity and Mechanism of Action
Halogenated pyrimidines, including dichlorouracil derivatives, are known to exert their

biological effects through several mechanisms, primarily related to their structural similarity to

natural pyrimidine bases.

Anticancer Activity
The primary mechanism of anticancer activity for many halogenated pyrimidines involves their

incorporation into DNA and RNA, leading to errors in replication and transcription, and

ultimately inducing apoptosis in rapidly dividing cancer cells. Furthermore, they can act as

inhibitors of key enzymes involved in nucleotide metabolism.

Potential Signaling Pathway Involvement:

While specific signaling pathways affected by 5,6-dichlorouracil are not well-documented, the

general mechanisms of halogenated pyrimidines suggest potential interactions with pathways

involved in DNA damage response and cell cycle regulation. For instance, the incorporation of

these analogs into DNA can trigger the activation of DNA damage sensors like ATM and ATR,
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leading to the phosphorylation of downstream targets such as p53 and Chk1/2. This can result

in cell cycle arrest, allowing time for DNA repair, or if the damage is too severe, the induction of

apoptosis.

Cellular Uptake and Metabolism

Mechanism of Action

Cellular Response

5,6-Dichlorouracil

Metabolites

Anabolic
Pathways

DNA & RNA

Incorporation

Nucleotide Synthesis
Enzymes

Inhibition

DNA Damage &
Replication Stress

Cell Cycle Arrest Apoptosis

Click to download full resolution via product page

Caption: Proposed mechanism of action for 5,6-dichlorouracil.
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Experimental Protocols for Biological Assays
Cytotoxicity Assay (MTT Assay):

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well

and allow them to adhere overnight.

Compound Treatment: Treat the cells with various concentrations of 5,6-dichlorouracil

(typically ranging from nanomolar to micromolar) for 24, 48, or 72 hours.

MTT Addition: After the incubation period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-

diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow for the

formation of formazan crystals.

Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based buffer) to

dissolve the formazan crystals.

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a

microplate reader.

Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and

determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by

50%).

Conclusion
5,6-Dichloropyrimidine-2,4-diol (5,6-dichlorouracil) is a halogenated pyrimidine with potential

for further investigation in drug discovery, particularly in the field of oncology. While detailed

experimental data for this specific compound is somewhat limited in publicly accessible

literature, this guide provides a foundational understanding of its chemical properties, likely

synthetic routes, and predicted biological mechanisms based on the well-established activities

of related halogenated pyrimidines. Further research is warranted to fully elucidate its

pharmacological profile and therapeutic potential.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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